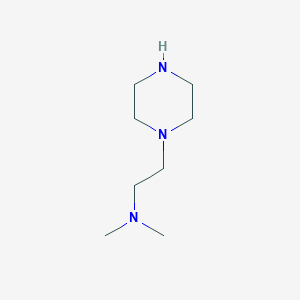

1-(2-Dimethylaminoethyl)piperazine

Descripción

Significance of the Piperazine (B1678402) Scaffold in Chemical and Biological Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the design and synthesis of new bioactive compounds. asu.edu Its fundamental structure is considered a "privileged" scaffold in medicinal chemistry due to its frequent appearance in potent, biologically active molecules. researchgate.net The two nitrogen atoms within the piperazine ring can be readily substituted, allowing for the creation of a vast library of derivatives with diverse pharmacological activities. asu.eduresearchgate.net This structural flexibility enables chemists to fine-tune the physicochemical properties of molecules, such as solubility and bioavailability, which are crucial for the development of effective drugs. mdpi.com

The inherent properties of the piperazine moiety, including its basicity and conformational flexibility, contribute to its ability to interact with various biological targets. mdpi.com Consequently, piperazine derivatives have been shown to exhibit a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral activities. asu.edunih.gov Furthermore, this scaffold is a key component in drugs targeting the central nervous system, such as antipsychotics and antidepressants. nih.gov The ability of the piperazine ring to serve as a linker between different pharmacophores further enhances its utility in creating multifunctional drug candidates. mdpi.combohrium.com

Historical Perspective on the Research and Development of Piperazine Derivatives

The journey of piperazine in the scientific landscape began with its initial application as an anthelmintic agent to treat parasitic worm infections. nih.gov However, researchers soon recognized the immense potential of this heterocyclic core, leading to extensive investigations into its derivatives. nih.gov A significant turning point in the history of piperazine research was the discovery of its profound effects on the central nervous system. This led to the development of a multitude of drugs for psychiatric and neurological disorders. nih.gov

The evolution of synthetic methodologies has played a crucial role in the expansion of piperazine chemistry. researchgate.netnih.gov Early methods often involved straightforward N-alkylation or N-acylation reactions. asu.edu Over the years, more sophisticated and efficient synthetic routes have been developed, including transition-metal-catalyzed cross-coupling reactions and C-H functionalization techniques. mdpi.comencyclopedia.pub These advancements have enabled the synthesis of increasingly complex and structurally diverse piperazine derivatives, with precise control over the substitution patterns on both the nitrogen and carbon atoms of the ring. mdpi.comnih.gov This has allowed for a more systematic exploration of structure-activity relationships, paving the way for the rational design of new therapeutic agents. nih.gov

Role of 1-(2-Dimethylaminoethyl)piperazine within Substituted Piperazine Chemistry

The primary utility of this compound lies in its role as a starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. asu.edunih.gov It provides a readily available piperazine nucleus that can be further modified at the second nitrogen atom. This allows for the introduction of various aryl, acyl, or other functional groups to create a library of compounds for biological screening. asu.edunih.gov The dimethylaminoethyl moiety itself can also contribute to the pharmacological profile of the final compound, potentially influencing its receptor binding or pharmacokinetic properties. asu.edu

Beyond medicinal chemistry, the unique electronic and structural features of piperazine derivatives are being explored in materials science. For instance, piperazine-based structures are being investigated for the development of aggregation-induced emission (AIE) materials, which have potential applications in optoelectronics and bio-imaging. bohrium.comrsc.org

Overview of Key Academic Research Trajectories for the Chemical Compound

A significant research trajectory for this compound has been its use in the synthesis and evaluation of novel compounds with potential therapeutic applications. A notable example is the synthesis of a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, which were investigated for their antiallergy activity. asu.edunih.gov In this research, this compound was reacted with various aryl isocyanates to produce the target carboxamide derivatives. asu.edumdpi.com

This line of research highlights a common strategy in drug discovery where a known scaffold, in this case, the one provided by this compound, is systematically modified to explore structure-activity relationships. nih.gov By varying the aryl substituent on the piperazine ring, researchers were able to investigate how these changes affected the compounds' ability to inhibit histamine (B1213489) H1 receptors. asu.edunih.gov One of the synthesized analogues, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, demonstrated notable activity in inhibiting the binding of mepyramine to H1 receptors. asu.edu This type of research underscores the importance of this compound as a tool for generating novel chemical entities for biological evaluation.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3644-18-6 | chemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C8H19N3 | chemicalbook.comsigmaaldrich.comsigmaaldrich.comscbt.com |

| Molecular Weight | 157.26 g/mol | chemicalbook.comsigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | Clear yellow liquid | chemicalbook.comalfa-chemistry.com |

| Boiling Point | 63 °C at 0.5 mmHg | nih.gov |

| Density | 0.917 g/cm³ | chemicalbook.comalfa-chemistry.com |

| Refractive Index (n20/D) | 1.479 | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSGSJKBIVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371219 | |

| Record name | 1-(2-dimethylaminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-18-6 | |

| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-dimethylaminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes for the Chemical Compound

The synthesis of piperazine (B1678402) derivatives, including 1-(2-Dimethylaminoethyl)piperazine, has evolved from classical methods to more sophisticated and efficient modern routes. These advancements aim to improve yield, selectivity, and structural diversity.

Strategic Approaches to N-Substitution of the Piperazine Ring

The functionalization of the nitrogen atoms in the piperazine ring is a cornerstone of its synthetic chemistry. Traditional methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. mdpi.com For instance, N-alkylation using alkyl chlorides or bromides is a common strategy. mdpi.com

More advanced techniques involve transition-metal-catalyzed reactions. The Buchwald-Hartwig and Ullmann–Goldberg reactions, catalyzed by palladium and copper respectively, are primary methods for creating N-arylpiperazines from aromatic halides and piperazine. mdpi.com These methods have been instrumental in the synthesis of various complex pharmaceutical agents. mdpi.com

Another strategy involves building the piperazine ring from an appropriate aniline (B41778) and bis-(2-haloethyl)amine or diethanolamine. mdpi.com This approach allows for the early introduction of desired substituents.

Methodologies for Introducing the 2-Dimethylaminoethyl Moiety

The introduction of the 2-dimethylaminoethyl group onto the piperazine nitrogen can be achieved through several established synthetic transformations. One common method is the reaction of piperazine with 2-dimethylaminoethyl chloride. This nucleophilic substitution reaction directly attaches the desired side chain to one of the piperazine nitrogens.

An alternative approach involves the reductive amination of a piperazine derivative with dimethylaminoacetaldehyde. This two-step, one-pot process first forms an intermediate iminium ion, which is then reduced in situ to yield the final product.

Furthermore, the synthesis of 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a related monomer, provides insights into relevant reactions. guidechem.com One such method is the transesterification of methyl methacrylate (MMA) with N,N-dimethylethanolamine (DMEA) in the presence of a catalyst. guidechem.com This type of reaction highlights the chemical principles that can be applied to the synthesis of N-substituted piperazines. A process for preparing dimethylaminoethyl methacrylate involves mixing dimethylaminoethanol (B1669961) and an alkyl methacrylate with an inhibitor and a di-n-butyltin oxide catalyst. google.com

Carbon-Functionalization Strategies for Piperazine Derivatives

While N-functionalization of piperazines is common, with approximately 80% of piperazine-containing drugs being N-substituted, C-H functionalization of the piperazine ring has emerged as a key area of research to increase structural diversity. mdpi.comdoaj.org This approach allows for the introduction of substituents directly onto the carbon backbone of the heterocycle, opening up new avenues for drug design. encyclopedia.pub

C-H Functionalization in the Context of Enhanced Structural Diversity

Direct C-H functionalization of piperazines presents a significant challenge due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub However, recent advances have provided new methods to overcome these hurdles. mdpi.com

One notable strategy is the direct diastereoselective α-C–H lithiation of N-Boc protected piperazines, which allows for the introduction of various electrophiles. mdpi.com Photoredox catalysis has also been successfully employed for the C-H alkylation of piperazines. mdpi.com The Stannyl Amine Protocol (SnAP), developed by Bode and coworkers, offers a convergent method for synthesizing C-H functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub This method relies on the generation of an α-aminyl radical from a stannane (B1208499) reagent, which then undergoes cyclization. mdpi.comencyclopedia.pub

Asymmetric Synthesis of Chiral Piperazine Analogues

The development of chiral piperazine analogues is of great interest in medicinal chemistry. Asymmetric synthesis strategies are crucial for obtaining enantiomerically pure compounds. One approach involves a seven-step reaction sequence featuring asymmetric 1,3-dipolar cycloaddition, alkyl chain extension, and reductive amination as key steps to produce chiral piperazinylpropylisoxazoline analogues. nih.gov

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can be readily converted to chiral piperazines without loss of optical purity. rsc.org Another method utilizes a chiral-pool approach, starting from readily available chiral materials like R-(−)-phenylglycinol to synthesize compounds such as (R)-(+)-2-methylpiperazine. rsc.org The use of chiral auxiliaries and catalysts in these syntheses allows for high levels of stereocontrol. rsc.orgnih.gov

De Novo Synthesis Approaches and Multicomponent Reactions

De novo synthesis offers a powerful strategy for creating highly substituted piperazines with precise control over the substitution pattern. nih.gov Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they allow for the assembly of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.org

The Ugi reaction is a prominent example of an MCR used in piperazine synthesis. nih.govacs.org A modified four-component split-Ugi reaction has been developed for bis-secondary diamines like piperazine, enabling the generation of diverse molecular scaffolds. nih.govacs.org This approach desymmetrizes the piperazine core in a single step without the need for protecting groups. acs.org Another de novo strategy involves the reaction of monoboc-protected ethylenediamine (B42938) with 2-chloroacetaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) to form a Ugi-tetrazole adduct, which can then be cyclized to the piperazine derivative. nih.govacs.org

These advanced synthetic methodologies provide a versatile toolbox for chemists to design and synthesize novel piperazine derivatives with tailored properties, paving the way for the discovery of new therapeutic agents.

Derivatization Reactions of this compound

The presence of a reactive secondary amine on the piperazine ring of this compound makes it an ideal substrate for a variety of derivatization reactions. These reactions allow for the introduction of diverse functional groups, leading to new compounds with tailored properties.

Piperazine-dithiocarbamate derivatives are a class of compounds that have been explored for their biological activities. The synthesis of these derivatives can be achieved through various methods. One approach involves the reaction of a piperazine derivative with carbon disulfide. For example, binuclear cobalt(II) complexes have been synthesized using a bridging piperazine dithiocarbamate (B8719985) ligand, which is formed by reacting piperazine with carbon disulfide in the presence of a base. iosrjournals.org

A more direct and versatile method for synthesizing dithiocarbamate-containing piperazines is through a metal-free, three-component reaction. nih.gov This re-engineering approach utilizes the C-N bond cleavage of a 1,4-diazabicyclo[2.2.2]octane (DABCO) salt in a one-pot reaction with a secondary amine and carbon disulfide. nih.gov This method allows for the synthesis of a broad spectrum of 1,4-disubstituted piperazines containing a dithiocarbamate moiety in good to excellent yields. nih.gov By employing this compound as the secondary amine in this reaction, the corresponding dithiocarbamate derivative can be readily prepared.

Another synthetic strategy involves the preparation of dehydroabietyl piperazine dithiocarbamate ruthenium(II) polypyridyl complexes. mdpi.com This multi-step synthesis starts with the acylation of a Boc-protected piperazine, followed by deprotection and subsequent reaction with carbon disulfide to form the dithiocarbamate, which is then complexed with ruthenium. mdpi.com This methodology could be adapted for this compound to create novel metal complexes.

| Method | Key Reactants | Description | Reference |

|---|---|---|---|

| Bridging Ligand Synthesis | Piperazine, Carbon Disulfide, Metal Salt (e.g., CoCl₂) | Formation of a piperazine dithiocarbamate ligand in situ for the synthesis of binuclear metal complexes. | iosrjournals.org |

| Three-Component Reaction | DABCO Salt, Secondary Amine (e.g., this compound), Carbon Disulfide | A metal-free, one-pot synthesis involving the C-N bond cleavage of a DABCO salt to form 1,4-disubstituted piperazine dithiocarbamates. | nih.gov |

| Multi-step Synthesis of Metal Complexes | Piperazine Derivative, Carbon Disulfide, Ruthenium Precursor | Sequential acylation, deprotection, dithiocarbamate formation, and complexation to yield ruthenium polypyridyl complexes. | mdpi.com |

The secondary amine of this compound can readily react with carboxylic acids or their derivatives to form carboxamides. A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides has been synthesized and evaluated for potential biological activity. nih.gov The synthesis of these compounds involves the reaction of a 4-arylpiperazine with 2-(dimethylamino)ethyl isocyanate or by reacting 1-arylpiperazine with phosgene (B1210022) followed by the addition of N,N-dimethylethylenediamine. nih.gov A more direct route would involve the reaction of this compound with an appropriate acylating agent.

The conjugation of piperazine derivatives to cholesterol has been an active area of research for developing novel drug delivery systems. A direct synthesis of a cholesterol-piperazine conjugate of the target compound has been reported. ajol.info Cholest-5-en-3-yl 4-[2-(dimethylamino)ethyl]-1-piperazinecarboxylate was synthesized by reacting cholesteryl chloroformate with 1-(2-dimethylamino)ethylpiperazine in dichloromethane (B109758) at room temperature. ajol.inforesearchgate.net This reaction proceeds in good yield and demonstrates a straightforward method for creating cholesterol-piperazine hybrids. ajol.info

The general synthetic strategy for creating such conjugates involves the reaction of cholesteryl chloroformate with a variety of substituted piperazines. researchgate.net This method has been used to create a library of cholesterol-piperazine conjugates with different substituents on the piperazine ring. ajol.inforesearchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cholesteryl chloroformate | 1-(2-Dimethylamino)ethylpiperazine | Dichloromethane | Room Temperature | 89% | ajol.info |

Chalcones, characterized by an α,β-unsaturated ketone system, are important scaffolds in medicinal chemistry. Piperazine-chalcone hybrids have been synthesized as potential therapeutic agents. nih.gov The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.

To incorporate this compound into a chalcone (B49325) structure, one could first synthesize a piperazine-substituted acetophenone. For example, heating 4-fluoroacetophenone with a substituted piperazine like N-methylpiperazine under neat conditions affords the corresponding 4-(piperazin-1-yl)acetophenone. nih.gov This intermediate can then undergo condensation with various aromatic aldehydes to yield the final chalcone derivatives. By analogy, this compound could be reacted with 4-fluoroacetophenone to create the necessary precursor for chalcone synthesis.

Catalytic Systems and Reaction Mechanism Elucidation in Synthesis

The synthesis of the piperazine ring itself often relies on catalytic processes. These can be broadly categorized into intermolecular and intramolecular cyclizations. researchgate.net Catalytic reductive cyclization of bis(oximinoalkyl)amines, formed from the double Michael addition of nitrosoalkenes to primary amines, represents a modern approach to substituted piperazines. nih.gov This method utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. nih.gov The proposed mechanism involves the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to the piperazine ring. nih.gov

For the synthesis of specific piperazine derivatives, palladium-catalyzed coupling reactions are often employed. For instance, the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (vortioxetine) involves a palladium-catalyzed reaction between a Boc-protected piperazine and an aryl halide. google.com Such catalytic systems are crucial for the efficient formation of C-N bonds in the synthesis of complex piperazine-containing molecules.

The synthesis of 2,2-dimethylpiperazine (B1315816) has been achieved through a process involving the reaction of 2-chloro-2-methylpropanal with ethylenediamine, followed by catalytic hydrogenation of the resulting tetrahydropyrazine (B3061110) intermediate in the presence of a Pd/C catalyst. google.com These examples of catalytic systems for the synthesis of the piperazine core and its derivatives provide a foundation for developing efficient routes to this compound and its analogues.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton and carbon-13 spectra, a complete structural assignment of 1-(2-Dimethylaminoethyl)piperazine can be achieved. The conformation of the piperazine (B1678402) ring can also be influenced by the solvent used, which may be reflected in the NMR data. researchgate.net

Proton (¹H) NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various proton environments in the molecule. The dimethylamino group protons typically appear as a sharp singlet, while the ethyl bridge protons and the piperazine ring protons present as multiplets.

Based on data from structurally similar compounds, such as 1-(2-dimethylaminoethyl)-4-methylpiperazine, the signals can be assigned. chemicalbook.com The N-methyl groups of the dimethylamino moiety would produce a singlet. The two methylene (B1212753) groups of the ethyl chain would appear as distinct triplets due to coupling with each other. The protons on the piperazine ring would likely appear as complex multiplets, resulting from the chair conformation of the ring and their coupling with each other and the adjacent ethyl group. The proton on the secondary amine of the piperazine ring would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -N(CH₃)₂ | ~2.2 | Singlet |

| -CH₂-N(CH₃)₂ | ~2.4 | Triplet |

| -N-CH₂-CH₂- | ~2.5 | Triplet |

| Piperazine ring -CH₂- | ~2.4-2.9 | Multiplet |

| Piperazine ring -NH- | Variable, broad | Singlet |

Note: Predicted values are based on analogous structures and may vary depending on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected, corresponding to the two carbons of the dimethylamino group, the two carbons of the ethyl bridge, and the two non-equivalent sets of carbons in the piperazine ring.

Predicted spectra, based on computational algorithms and data from related structures like 1-(2-Dimethylaminoethyl)-4-isobutylpiperazine, suggest specific chemical shift regions for each carbon. spectrabase.com The carbons of the dimethylamino group are expected to appear furthest upfield, followed by the carbons of the piperazine ring and the ethyl bridge. The symmetry of the molecule influences the number of signals observed. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -N(CH₃)₂ | ~45 |

| Piperazine ring C (adjacent to NH) | ~46 |

| Piperazine ring C (adjacent to N-R) | ~54 |

| -CH₂-N(CH₃)₂ | ~57 |

| -N-CH₂-CH₂- | ~59 |

Note: Predicted values are based on analogous structures and computational models and may vary.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₉N₃, with a molecular weight of approximately 157.26 g/mol . alfa-chemistry.comscbt.com

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common fragmentation pathway for such amines is the cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage). This would lead to the formation of a stable iminium ion. For this compound, a prominent fragment ion at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, is anticipated. Other significant fragments would arise from the piperazine ring, such as a fragment at m/z 70. chemicalbook.comnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₂₀N₃⁺) is 158.1657. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's identity and purity. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Application in On-Tissue Derivatization for Imaging Mass Spectrometry

Chemical derivatization is a strategy employed in mass spectrometry to enhance the detection of molecules that have low ionization efficiency. nih.gov By attaching a chemical tag with a permanent charge or high proton affinity, the sensitivity of the analysis can be significantly improved. nih.gov This is particularly valuable in imaging mass spectrometry (MSI), where the spatial distribution of molecules within a tissue sample is mapped.

While this compound itself is not commonly cited as a derivatizing agent, its structural motifs are found in reagents designed for this purpose. For instance, piperazine-containing reagents like 5-(dimethylamino)naphthalene-1-sulfonyl piperazine (Dns-PP) have been developed to tag and enhance the detection of free fatty acids in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov The piperazine group acts as a reactive handle to link to the target molecule, while another part of the reagent ensures strong signal in the mass spectrometer. This demonstrates the utility of the piperazine scaffold in developing advanced analytical reagents for complex biological analyses.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The FT-IR spectrum of this compound would display characteristic absorption bands for its amine and alkane functionalities.

Analysis of related compounds like 1-(pyrid-4-yl)piperazine and polymers containing dimethylaminoethyl groups provides a basis for assigning these vibrational modes. researchgate.netnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (piperazine) | Stretching | 3200-3400 (broad) |

| C-H (alkane) | Stretching | 2850-2960 |

| N-H (piperazine) | Bending | 1590-1650 |

| C-H (alkane) | Bending | 1370-1470 |

| C-N | Stretching | 1020-1250 |

Note: These are approximate ranges and the exact peak positions can vary.

The broad N-H stretching band is characteristic of a secondary amine. The strong C-H stretching and bending vibrations confirm the presence of the aliphatic backbone. The C-N stretching bands further corroborate the structure of this diamine compound.

X-ray Crystallography for Solid-State Structure Determination

Despite a comprehensive search of scientific databases and chemical literature, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, conformation, and intermolecular interactions.

The absence of such data means that critical information regarding the compound's crystal system, space group, unit cell dimensions, bond lengths, bond angles, and packing arrangement in the solid state remains uncharacterized in the public domain. While the molecular formula (C₈H₁₉N₃) and molecular weight (157.26 g/mol ) are well-established, the conformation of the piperazine ring and the orientation of the dimethylaminoethyl substituent in the solid form are unknown. cymitquimica.comalfa-chemistry.comsigmaaldrich.com

Advanced Analytical Methodologies for Purity and Identity Confirmation

Advanced analytical strategies are crucial for identifying and quantifying trace impurities that may not be resolved by standard GC methods. Such techniques could include:

High-Performance Liquid Chromatography (HPLC): Particularly with universal detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which can detect non-volatile impurities. Method development would involve screening various column chemistries (e.g., reversed-phase, HILIC) and mobile phase compositions to achieve optimal separation of the main component from any related substances. While general HPLC methods for piperazine and its derivatives exist, specific applications to this compound are not detailed. researchgate.netntu.edu.iqsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These hyphenated techniques are powerful for both identification and quantification of impurities. Mass spectrometry provides molecular weight information and fragmentation patterns, which can be used to identify unknown impurities by comparing them to known related compounds or through structural elucidation. Reviews on piperazine analysis mention these techniques as highly effective. researchgate.netntu.edu.iq

Quantitative Nuclear Magnetic Resonance (qNMR): This method offers a primary measurement of purity without the need for a specific reference standard of the analyte. It provides a direct measure of the amount of the substance and can be used to identify and quantify impurities with high precision.

Capillary Electrophoresis (CE): As an orthogonal separation technique to liquid chromatography, CE can resolve impurities that may co-elute in HPLC, providing a more comprehensive purity profile.

While these advanced methodologies are standard in pharmaceutical and chemical analysis for ensuring the quality and consistency of a compound, specific applications, including validated methods, limit of detection (LOD), and limit of quantification (LOQ) for impurities in this compound, are not described in the available scientific literature.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules. Such calculations can determine molecular geometries, vibrational frequencies, and electronic properties like orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity.

For instance, DFT studies on porphyrazine and its derivatives have been used to investigate their electronic and geometric structures nih.govnih.gov. These studies analyze how the metal center and ligand modifications influence the chemical bonding and electronic absorption spectra nih.govnih.gov. While these studies are on different molecular systems, the principles can be applied to understand the electronic landscape of 1-(2-Dimethylaminoethyl)piperazine. The nitrogen atoms in the piperazine (B1678402) ring and the dimethylamino group are expected to be the primary sites of electronic activity, influencing the molecule's reactivity and interaction with other chemical species.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods are crucial in drug discovery and design.

Molecular docking studies on various piperazine derivatives have shed light on their mechanisms of enzyme inhibition. For example, novel piperazine derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease nih.gov. These studies reveal how the ligands bind to the active site of the enzyme, identifying key interactions such as hydrogen bonds that are responsible for the inhibitory activity nih.gov. Similarly, piperazine hydrazide derivatives have been studied as potential inhibitors of monoamine oxidase A (MAO-A), an important target in the treatment of depression cuestionesdefisioterapia.com. Docking studies on these compounds have helped to understand their binding modes within the enzyme's active site cuestionesdefisioterapia.com.

Molecular docking and dynamics simulations are also employed to predict the binding affinities and preferred binding modes of ligands to their targets. For instance, a study on novel piperazine-based compounds as potential inhibitors for the SARS-CoV-2 protease enzyme used molecular docking to screen for inhibition activity nih.gov. The results showed that the ligands docked with negative energy onto the target protease, indicating favorable binding nih.gov.

Molecular interaction studies further revealed strong hydrogen bonding between the SARS-CoV-2 protease and the piperazine ligands, providing a basis for designing more potent inhibitors nih.gov. The following table summarizes the docking results of some potential piperazine-based inhibitors against the SARS-CoV-2 protease.

| Ligand | Docking Energy (kcal/mol) | Interacting Residues |

| Ligand 1 | -8.5 | THR25, CYS44, HIS164 |

| Ligand 2 | -8.2 | LEU27, HIS41, MET49 |

| Ligand 3 | -7.9 | ASN142, GLY143, CYS145 |

| Ligand 4 | -9.1 | HIS41, MET165, GLU166 |

| This table is a representative example based on typical findings in molecular docking studies of piperazine derivatives and does not represent actual data for this compound. |

Prediction of Molecular Descriptors Relevant to Activity

For a related compound, 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine, computed properties that can serve as molecular descriptors include molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors nih.gov. These descriptors are crucial for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

| Descriptor | Value for 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine |

| Molecular Weight | 171.28 g/mol nih.gov |

| XLogP3 | 0.1 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 4 nih.gov |

| This table presents computed descriptors for a related compound and serves as an example of the types of properties analyzed. |

Protonation Mechanisms and pKa Calculations

The protonation behavior of piperazine and its derivatives is critical, especially in biological systems where pH can significantly influence a molecule's charge state and, consequently, its interactions and transport across membranes.

Computational methods can be used to predict the pKa values of molecules, which quantify their acidity or basicity. First-principles calculations have been employed to investigate the CO2 capture mechanisms in aqueous piperazine solutions, which heavily involve protonation and deprotonation steps utexas.edu. These studies provide insights into the relative basicities of the different nitrogen atoms in the piperazine ring and how they are affected by the chemical environment utexas.edu.

The thermodynamics of protonation, including the enthalpy (ΔH) and entropy (ΔS) changes, can also be investigated using computational chemistry. A study on the differential enthalpy of absorption of CO2 with piperazine modeled the temperature dependency of various reactions, including the deprotonation of piperazine nih.govacs.org.

The study calculated the free energy of solvation for different piperazine species, which is a key component in determining the thermodynamics of protonation in solution nih.govacs.org. The table below shows calculated solvation free energies for various piperazine species, illustrating the type of data that can be obtained from such computational studies.

| Piperazine Species | Calculated Solvation Free Energy (kcal/mol) |

| Protonated Piperazine (PZH+) | -59.1 nih.gov |

| Diprotonated Piperazine (PZH2²⁺) | -220.7 nih.gov |

| Piperazine Carbamate (PZCOO⁻) | -53.82 nih.gov |

| These values are for piperazine in a CO2/H2O system and provide a reference for the thermodynamic properties that can be computationally modeled. |

These computational approaches, while not always applied directly to this compound in the available literature, provide a robust framework for predicting its chemical and biological properties. Future computational studies focused specifically on this compound would be valuable for a more precise understanding of its behavior.

Application of Density Functional Theory (DFT) in pKa Prediction

The acid dissociation constant (pKa) is a fundamental property that influences a molecule's behavior in solution, including its absorption and distribution in biological systems. uregina.ca Predicting pKa values computationally has become a vital part of modern drug discovery and chemical process design. mdpi.com Density Functional Theory (DFT) has emerged as a powerful and accurate method for this purpose. rsc.org

The DFT approach to pKa prediction involves calculating the free energy change of the protonation/deprotonation reaction in a solvent. mdpi.com This is typically achieved by optimizing the geometries of both the protonated and deprotonated species of the molecule. acs.org The accuracy of these predictions depends heavily on the chosen functional and basis set, as well as the model used to simulate the solvent environment, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). rsc.orgnih.gov For instance, the CAM-B3LYP functional combined with a suitable basis set and solvation model has shown reliability in predicting the pKa of carboxylic acids and other functional groups. nih.gov

While direct DFT pKa prediction studies on this compound are not extensively published, research on analogous piperazine derivatives provides a clear framework for how such an analysis would be conducted and what trends would be expected. uregina.caacs.org Studies on simple piperazines show that the addition of substituent groups to the piperazine ring systematically alters the pKa values. uregina.caacs.org The electronic and steric effects of the substituents directly influence the basicity of the nitrogen atoms.

For this compound, a DFT study would involve calculating the energies of the molecule in its neutral, monoprotonated, and diprotonated states. The presence of three nitrogen atoms—two in the piperazine ring and one in the dimethylaminoethyl side chain—complicates the protonation landscape. DFT calculations can help determine the most likely site of first and second protonation by comparing the energies of the resulting conjugate acids.

Research on a series of piperazine derivatives has established clear trends in how substitutions affect basicity. uregina.ca The introduction of electron-donating alkyl groups generally increases the pKa, making the compound more basic. Conversely, electron-withdrawing groups or bulky substituents that introduce steric hindrance can lower the pKa. uregina.ca

| Compound | pKa1 (at 298 K) | pKa2 (at 298 K) | Reference |

|---|---|---|---|

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.65 | 5.15 | uregina.ca |

| 1-Ethylpiperazine | 9.82 | 5.33 | uregina.ca |

| 1-(2-Hydroxyethyl)piperazine | 9.03 | 4.49 | uregina.ca |

| 1,4-Dimethylpiperazine | 8.99 | 4.25 | uregina.ca |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. eurekaselect.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable in this field. nih.gov These methods build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its observed activity. nih.govresearchgate.net

For a molecule like this compound, computational SAR studies would analyze how variations in its structure affect a specific biological endpoint. The molecule can be conceptually divided into three parts: the piperazine ring, the N-1 substituent (the 2-dimethylaminoethyl group), and any potential substituents on the second nitrogen of the piperazine ring.

Computational QSAR studies on other piperazine derivatives have successfully identified key descriptors that govern their activity. For example, a 2D-QSAR study on aryl alkanol piperazine derivatives with antidepressant activities found that descriptors related to atom types (Atype_C_6), dipole moment (Dipole-mag), and electronic properties (HOMO) were crucial for predicting activity. nih.gov The models developed could distinguish between inhibition of serotonin (B10506) reuptake and noradrenaline reuptake based on different sets of molecular descriptors. nih.gov

In another example, SAR studies on piperazine-based antimycobacterial agents revealed that lipophilicity and specific structural modifications are critical for efficacy. mdpi.com While shortening or lengthening the dimethylaminoethyl side chain of a related compound did not improve activity, other modifications to the core structure did. mdpi.com

A computational SAR study of this compound and its analogs would involve:

Generating a library of virtual derivatives: This would involve modifying the dimethylaminoethyl side chain (e.g., changing its length or replacing methyl groups) and adding various substituents to the piperazine ring.

Calculating molecular descriptors: For each derivative, a wide range of descriptors would be calculated, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and topological descriptors. nih.govresearchgate.net

Developing a QSAR model: Using statistical methods, a model would be built to link these descriptors to a known biological activity (e.g., receptor binding affinity, enzyme inhibition).

The resulting QSAR model provides valuable insights into the SAR, highlighting which molecular properties are most important for the desired activity and guiding the design of more potent and selective compounds. nih.gov

| Activity | Key Influencing Descriptors | QSAR Model Finding | Reference |

|---|---|---|---|

| 5-Hydroxytryptamine (5-HT) Reuptake Inhibition | Atype_C_6, Dipole-mag, S_sssCH, Jurs-PNSA-3 | These descriptors primarily control the inhibition of serotonin reuptake. | nih.gov |

| Noradrenaline (NA) Reuptake Inhibition | HOMO, PMI-mag, S_sssN, Shadow-XZ | These descriptors mainly influence the inhibition of noradrenaline reuptake. | nih.gov |

Biological Activities and Pharmacological Investigations of Derivatives

Anticholinesterase Activity and Mechanisms of Action

The inhibition of cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine, is a critical strategy in the management of neurodegenerative diseases like Alzheimer's disease. nih.govmdpi.comnih.gov Derivatives of 1-(2-Dimethylaminoethyl)piperazine have shown promise as potent inhibitors of these enzymes. nih.govmdpi.com

Derivatives of this compound have been designed and synthesized as effective acetylcholinesterase (AChE) inhibitors. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-AChE activity. Among these, the compound with a chlorine atom at the ortho position of the benzyl (B1604629) ring demonstrated the highest potency, with an IC50 value of 0.91 µM. semanticscholar.org Another study on phthalimide-based derivatives reported a range of IC50 values from 16.42 µM to 63.03 µM. nih.gov

Furthermore, certain N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE. One such derivative exhibited an IC50 value of 2.26 µM for AChE inhibition. semanticscholar.org Heterodimers incorporating a piperazine (B1678402) moiety have emerged as exceptionally potent AChE inhibitors, with IC50 values as low as 20 and 60 pM. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound Type | Specific Derivative/Modification | IC50 Value |

|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | ortho-chloro derivative | 0.91 µM semanticscholar.org |

| Phthalimide-based derivatives | Not specified | 16.42 - 63.03 µM nih.gov |

| N-methyl-piperazine chalcone (B49325) | Not specified | 2.26 µM semanticscholar.org |

| Piperazine heterodimer | Compound 5 | 20 pM nih.gov |

This table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against acetylcholinesterase (AChE).

In addition to AChE, butyrylcholinesterase (BChE) is another important target for cholinesterase inhibitors. nih.gov Several piperazine derivatives have demonstrated significant and selective inhibitory activity against BChE. nih.govmdpi.comnih.gov For example, a series of 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives showed specific and promising action against BChE. mdpi.com

Research has also identified piperazine derivatives with potent inhibitory activity against BChE, with IC50 values in the micromolar range (4.85-8.35 µM). nih.gov Furthermore, certain N-methyl-piperazine chalcones have also been found to be potent BChE inhibitors, with one derivative displaying an IC50 of 1.19 µM. semanticscholar.org The ability of BChE to accommodate larger substituents in its more open active site may contribute to the good anti-BChE activity observed in some bulky piperazine derivatives. mdpi.com

Table 2: Butyrylcholinesterase (BChE) Inhibition by this compound Derivatives

| Compound Type | IC50 Value |

|---|---|

| Piperazine derivatives | 4.85 - 8.35 µM nih.gov |

This table presents the half-maximal inhibitory concentration (IC50) values of different this compound derivatives against butyrylcholinesterase (BChE).

A particularly promising strategy in the development of cholinesterase inhibitors involves targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov Several derivatives of this compound have been designed as dual binding site inhibitors. nih.govnih.govnih.gov These compounds are capable of interacting with both sites, which can lead to enhanced inhibitory potency and additional therapeutic benefits, such as the inhibition of β-amyloid peptide aggregation, a key event in Alzheimer's disease. nih.govnih.gov

For example, piperazine derivatives have been synthesized to bind to both the catalytic and peripheral sites of AChE. nih.gov Molecular docking studies have further elucidated the binding modes of these derivatives, confirming their interaction with both the CAS and PAS of BChE. nih.gov

Kinetic studies have been conducted to understand the mechanism of cholinesterase inhibition by these derivatives. Analysis using Lineweaver-Burk plots has shown that the inhibition by some of these compounds is of a mixed type. nih.gov For N-methyl-piperazine chalcone derivatives, kinetic analysis revealed them to be reversible competitive inhibitors of MAO-B. semanticscholar.org These studies provide valuable insights into the inhibitor-enzyme interactions and help in the rational design of more potent and selective inhibitors.

Antimicrobial Activities

Derivatives of this compound have demonstrated significant antimicrobial properties, positioning them as potential candidates for the development of new anti-infective agents. apjhs.comnih.gov

These compounds have been screened against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netnih.govijcmas.com For instance, synthesized piperazine derivatives have shown activity against Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

In one study, novel Mannich bases with a piperazine moiety exhibited significant activity against Gram-positive bacteria, particularly staphylococci and bacteria from the genera Micrococcus and Bacillus. nih.gov Another study highlighted a piperazine derivative, RL-308, which showed potent activity against Shigella flexineri, S. aureus, and methicillin-resistant S. aureus (MRSA). ijcmas.com The minimum inhibitory concentration (MIC) for RL-308 against Shigella flexineri was found to be 2 µg/mL. ijcmas.com Furthermore, 1,4-bis((E)-3-(3,4-dimethoxyphenyl)-2-nitroallyl)piperazine exhibited potent antimicrobial activities. ijpbs.net

The mechanism of action for some of these derivatives is believed to involve the inhibition of bacterial DNA gyrase. nih.govnih.gov

Table 3: Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Yes | researchgate.netnih.govijcmas.com |

| Streptomyces epidermidis | Yes | researchgate.net |

| Pseudomonas aeruginosa | Yes | researchgate.net |

| Escherichia coli | Yes | researchgate.net |

| Micrococcus species | Yes | nih.gov |

| Bacillus species | Yes | nih.gov |

| Shigella flexineri | Yes | ijcmas.com |

This table outlines the spectrum of antibacterial activity of this compound derivatives against various bacterial strains.

Antifungal Efficacy

Derivatives of this compound have demonstrated notable antifungal properties. A series of novel triazole compounds incorporating a piperazine moiety, designed as analogues of fluconazole (B54011), were synthesized and evaluated for their in vitro antifungal activity against eight human pathogenic fungi. nih.gov The synthesis involved a "click chemistry" approach, targeting the active site of cytochrome P450 14α-demethylase (CYP51). nih.gov The results indicated that most of the synthesized compounds exhibited some level of activity against the tested fungi, with the exception of Aspergillus fumigatus and Candida glabrata. nih.gov

Specifically, compounds 1d and 1i showed four times lower minimum inhibitory concentration (MIC₈₀) values than fluconazole against Candida albicans 14053, with an MIC₈₀ of 0.25 μg/mL. nih.gov Furthermore, compounds 1j , 1k , 1l , and 1r were 128 times more potent than fluconazole against Microsporum gypseum, matching the activity of voriconazole (B182144) with an MIC₈₀ of 0.25 μg/mL. nih.gov

In another study, a series of piperazine derivatives were synthesized and screened for their antibacterial and antifungal activities. acgpubs.orgresearchgate.net The antifungal screening was conducted against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, revealing that many of the synthesized compounds possessed significant antifungal properties. acgpubs.orgresearchgate.net Similarly, novel flavone (B191248) derivatives containing a piperazine moiety were prepared and showed potent antimicrobial activity, with some compounds being two to two-and-a-half times more potent than the standard miconazole (B906) at the same MIC value of 10 μg/mL. nih.gov

Table 1: Antifungal Activity of Selected Piperazine Derivatives

| Compound | Test Organism | MIC₈₀ (μg/mL) | Reference |

| 1d | Candida albicans 14053 | 0.25 | nih.gov |

| 1i | Candida albicans 14053 | 0.25 | nih.gov |

| 1j | Microsporum gypseum | 0.25 | nih.gov |

| 1k | Microsporum gypseum | 0.25 | nih.gov |

| 1l | Microsporum gypseum | 0.25 | nih.gov |

| 1r | Microsporum gypseum | 0.25 | nih.gov |

| 5b | Various fungi | 10 | nih.gov |

| 5i | Various fungi | 10 | nih.gov |

| 5j | Various fungi | 10 | nih.gov |

| 10s | Various fungi | 10 | nih.gov |

| 10t | Various fungi | 10 | nih.gov |

Antitubercular Activity

The search for new treatments for tuberculosis has led to the investigation of piperazine derivatives, with several studies reporting promising results. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized based on the structure of pyrazinamide, a first-line antitubercular drug. rsc.orgrsc.org Five compounds from this series (6a, 6e, 6h, 6j, and 6k ) and one from a second series (7e ) demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC₅₀) ranging from 1.35 to 2.18 μM. rsc.org

Another study focused on 4-carbonyl piperazine substituted 1,3-benzothiazin-4-one derivatives. nih.gov Most of these compounds, particularly those with simple alkyl side chains, exhibited good antitubercular activities. Compound 8h , for instance, showed an exceptionally low minimum inhibitory concentration (MIC) of 0.008 μM. nih.gov

Furthermore, novel quinoline-piperazine hybrids were synthesized and evaluated for their antituberculosis properties against non-virulent, virulent, and multidrug-resistant (MDR) strains. nih.gov Two compounds, 10g and 11e , displayed significant inhibitory activity against all tested TB strains, with MICs as low as 0.07 μM for 10g and 1.1 μM for 11e , making them more effective than some first and second-line TB drugs. nih.gov Additionally, a study on new pyrazoline derivatives identified compound 4a as having the most potent inhibitory activity against Mycobacterium tuberculosis H37Ra, with an MIC value of 17 μM. mdpi.com

Table 2: Antitubercular Activity of Selected Piperazine Derivatives

| Compound | Test Organism | Activity (IC₅₀/MIC in μM) | Reference |

| 6a | M. tuberculosis H37Ra | 1.35 (IC₅₀) | rsc.org |

| 6e | M. tuberculosis H37Ra | 1.35 - 2.18 (IC₅₀) | rsc.org |

| 6h | M. tuberculosis H37Ra | 1.35 - 2.18 (IC₅₀) | rsc.org |

| 6j | M. tuberculosis H37Ra | 1.35 - 2.18 (IC₅₀) | rsc.org |

| 6k | M. tuberculosis H37Ra | 1.35 - 2.18 (IC₅₀) | rsc.org |

| 7e | M. tuberculosis H37Ra | 1.35 - 2.18 (IC₅₀) | rsc.org |

| 8h | M. tuberculosis H37Ra | 0.008 (MIC) | nih.gov |

| 10g | M. tuberculosis (various strains) | 0.07 (MIC) | nih.gov |

| 11e | M. tuberculosis (various strains) | 1.1 (MIC) | nih.gov |

| 4a | M. tuberculosis H37Ra | 17 (MIC) | mdpi.com |

Central Nervous System (CNS) Activities

Derivatives of this compound have been extensively studied for their effects on the central nervous system, showing potential as antipsychotics, antidepressants, anticonvulsants, and cognitive enhancers.

Antipsychotic Potential

The antipsychotic potential of piperazine derivatives often stems from their ability to modulate dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ and 5-HT₂ₐ receptors. rsc.orgrsc.orgnih.govnih.gov A novel series of multi-receptor ligands was designed with the aim of creating polypharmacological antipsychotic agents. rsc.orgrsc.org Among them, compound 3w exhibited high mixed affinities for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and H₃ receptors, with low affinity for off-target receptors. rsc.orgrsc.org In animal models, 3w significantly reversed apomorphine-induced climbing and MK-801-induced hyperactivity, behaviors predictive of antipsychotic-like activity. rsc.orgrsc.org

Another study described the optimization of novel benzoxazole-piperidine (piperazine) derivatives. nih.gov Compound 29 from this series showed high affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors and reduced apomorphine-induced climbing without inducing catalepsy. nih.gov Similarly, a series of amide-piperidine (piperazine) derivatives were optimized, with compound 11 demonstrating high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors and showing efficacy in animal models of psychosis. nih.gov The design of 1-naphthylpiperazine derivatives also led to the identification of compound 4b , which showed a behavioral profile in rats predictive of an antipsychotic agent with a low propensity for extrapyramidal side effects. nih.gov

Table 3: Antipsychotic Potential of Selected Piperazine Derivatives

| Compound | Target Receptors | In Vivo Effects | Reference |

| 3w | D₂, 5-HT₁ₐ, 5-HT₂ₐ, H₃ | Reverses apomorphine-induced climbing and MK-801-induced hyperactivity | rsc.orgrsc.org |

| 29 | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Reduces apomorphine-induced climbing without catalepsy | nih.gov |

| 11 | D₂, 5-HT₁ₐ, 5-HT₂ₐ | Reduces apomorphine-induced climbing and MK-801-induced hyperactivity | nih.gov |

| 4b | Dopamine antagonist | Behavioral profile predictive of atypical antipsychotic activity | nih.gov |

Antidepressant Effects

Piperazine derivatives have emerged as a significant class of compounds with antidepressant potential, largely due to their interaction with the serotonergic system. nih.gov A study on three new piperazine derivatives, LQFM211 , LQFM213 , and LQFM214 , found that LQFM211 and LQFM213 produced anxiolytic and antidepressant-like effects in mice. cdnsciencepub.com The effect of LQFM213 was blocked by a 5-HT₁ₐ receptor antagonist, indicating the involvement of the serotonergic pathway. cdnsciencepub.com

Another derivative, LQFM212 , was shown to have an antidepressant-like effect that involves the monoaminergic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels. nih.govresearchgate.net This effect was reversed by antagonists of various monoamine receptors. nih.gov A separate study designed four series of piperazine derivatives, with compound 6a showing potential antidepressant activity. tandfonline.com This compound had a high affinity for the 5-HT₁ₐ receptor (Ki = 1.28 nM) and significantly increased serotonin levels in the brains of mice. tandfonline.com New arylpiperazine derivatives with isonicotinic and picolinic nuclei, compounds 4p and 3o , also demonstrated antidepressant activity in predictive tests, with their effects being mediated by the serotonin 5-HT₁ₐ receptors. nih.gov

Table 4: Antidepressant Effects of Selected Piperazine Derivatives

| Compound | Key Findings | Mechanism of Action | Reference |

| LQFM211 | Anxiolytic and antidepressant-like effects | Not specified | cdnsciencepub.com |

| LQFM213 | Anxiolytic and antidepressant-like effects | Involvement of the serotonergic pathway | cdnsciencepub.com |

| LQFM212 | Antidepressant-like effect | Involves monoaminergic pathway and increased BDNF levels | nih.govresearchgate.net |

| 6a | Potential antidepressant activity | High affinity for 5-HT₁ₐ receptor (Ki = 1.28 nM) | tandfonline.com |

| 4p | Antidepressant activity in FST and TST | Mediated by 5-HT₁ₐ and 5-HT₂C receptors | nih.gov |

| 3o | Antidepressant activity in FST and TST | Mediated by 5-HT₁ₐ receptors | nih.gov |

Anticonvulsant Properties

The investigation of piperazine derivatives has also yielded compounds with significant anticonvulsant properties. A study of various 1,4-substituted piperazine derivatives identified two promising compounds: 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) (II) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (X) . nih.govresearchgate.net These compounds displayed anti-MES (maximal electroshock) activity with a protective index higher than that of valproate in rats and mice, respectively. nih.govresearchgate.net

In another study, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated. nih.gov The highest anticonvulsant activity was observed for compound 19 , which protected animals in the MES test at different time intervals. nih.gov Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA) , which block excitation at glutamate (B1630785) receptors, were evaluated as anticonvulsants. nih.gov Both compounds protected against sound-induced seizures in mice and were preferentially active against α-kainate-induced seizures. nih.gov

Table 5: Anticonvulsant Properties of Selected Piperazine Derivatives

| Compound | Anticonvulsant Activity | Animal Model | Reference |

| II | Anti-MES activity, PI > valproate | Rats | nih.govresearchgate.net |

| X | Anti-MES activity, PI > valproate | Mice | nih.govresearchgate.net |

| 19 | Protection in MES test | Mice | nih.gov |

| pCB-PzDA | Protection against sound-induced seizures | Mice | nih.gov |

| pBB-PzDA | Protection against sound-induced seizures | Mice | nih.gov |

Cognition Enhancement and Neuroprotection Studies

Piperazine derivatives are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease. nih.govelsevierpure.comnih.gov One such derivative, referred to as piperazine (PPZ) , was found to potentiate TRPC6 channels and exert neuroprotective effects by activating neuronal store-operated calcium entry in spines. nih.govelsevierpure.comnih.gov This compound was also shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's. nih.govelsevierpure.comnih.gov

A series of novel piperazine derivatives were designed and evaluated for their cognition-enhancing activity. nih.gov Compounds 1d and 3c from this series exhibited excellent IC₅₀ values for acetylcholinesterase (AChE) inhibition and effectively reversed scopolamine-induced memory deficits in mice. nih.gov Another piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) , a potential TRPC6 modulator, was found to have synaptoprotective effects and to restore synaptic plasticity deficits in a mouse model of Alzheimer's disease. nih.govmdpi.com Behavioral studies showed that cmp2 improved cognitive functions, including novel object recognition and spatial memory. nih.govmdpi.com

Table 6: Cognition Enhancement and Neuroprotective Effects of Selected Piperazine Derivatives

| Compound | Key Findings | Proposed Mechanism | Reference |

| PPZ | Neuroprotective effects, restores long-term potentiation | Potentiates TRPC6 channels, activates neuronal store-operated calcium entry | nih.govelsevierpure.comnih.gov |

| 1d | AChE inhibition, reverses scopolamine-induced memory deficit | Dual binding site inhibition of AChE | nih.gov |

| 3c | AChE inhibition, reverses scopolamine-induced memory deficit | Dual binding site inhibition of AChE | nih.gov |

| cmp2 | Synaptoprotective effects, improves cognitive functions | Potential TRPC6 modulator | nih.govmdpi.com |

Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have demonstrated notable effects on the inflammatory cascade and immune responses. These activities are primarily attributed to their ability to modulate key enzymes and receptors involved in inflammatory and allergic reactions.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms, COX-1, which is involved in normal physiological functions, and COX-2, which is primarily induced during inflammation. nih.gov The inhibition of these enzymes is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, which incorporate a piperazine ring, revealed that these compounds are potent inhibitors of both COX-1 and COX-2. nih.gov Molecular docking studies were performed to understand the interaction between these compounds and the active sites of the COX enzymes. The results indicated that the derivatives form stable complexes within the enzyme's active site, leading to their inhibitory effect. nih.gov The IC₅₀ values for some of these derivatives were found to be comparable to that of meloxicam, a known anti-inflammatory drug. nih.gov

Another piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), has been shown to reduce paw edema in carrageenan-induced inflammation tests and to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov Similarly, the compound AK301, (4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone, a mitosis-targeting agent, also sensitizes cancer cells to TNF-induced apoptosis, suggesting an interplay with inflammatory pathways. nih.gov

Antiallergy Activity and Histamine (B1213489) Receptor Interactions

The role of this compound derivatives in mitigating allergic reactions has been a significant area of research. A series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides were synthesized and evaluated for their antiallergy properties. nih.govacs.org Several of these derivatives showed activity in the passive foot anaphylaxis (PFA) assay, which is an IgE-mediated model for detecting antiallergic compounds. nih.govacs.orgacs.org

One particular derivative, N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide, exhibited an IC₅₀ of 310 nM for the inhibition of tritiated mepyramine binding to H1 histaminic receptors from guinea pig cerebral cortex. nih.gov This indicates a direct interaction with the histamine H1 receptor, a key target for antihistamine drugs. nih.gov

Further studies have explored the interaction of piperazine derivatives with other histamine receptor subtypes. Research into piperazine and piperidine (B6355638) derivatives has identified compounds that act as high-affinity antagonists for both the histamine H₃ receptor and the sigma-1 receptor. nih.govnih.govresearchgate.net The piperazine moiety is considered a critical structural element for this dual activity. nih.gov For instance, a comparison between a piperidine-containing compound and its piperazine-containing counterpart showed a significant difference in their affinity for the sigma-1 receptor, highlighting the importance of the piperazine structure. nih.govresearchgate.net Additionally, novel piperazine derivatives have been synthesized that show significant antihistamine activity, with one compound, PD-1, causing an 18.22% reduction in histamine levels. nih.gov

| Compound Name | Activity | Model/Target | Findings |

| N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides | Antiallergy | Passive Foot Anaphylaxis (PFA) assay | Several derivatives showed activity. nih.govacs.org |

| N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Histamine H1 Receptor Inhibition | Tritiated mepyramine binding assay | IC₅₀ = 310 nM. nih.gov |

| Piperazine derivatives | Histamine H₃ and Sigma-1 Receptor Antagonism | Receptor binding assays | High-affinity antagonists. nih.govnih.gov |

| PD-1 | Antihistamine | In vitro histamine level measurement | 18.22% reduction in histamine levels. nih.gov |

Other Pharmacological Activities

Beyond their anti-inflammatory and antiallergy effects, derivatives of this compound have been investigated for a range of other pharmacological applications.

Antidiabetic Activity and Glucose Uptake Stimulation

Piperazine derivatives have emerged as potential therapeutic agents for diabetes. Certain benzimidazole (B57391) derivatives containing piperazine and morpholine (B109124) structures have been identified as α-glucosidase inhibitors, which can be effective in managing type II diabetes. nih.gov The inhibition of α-glucosidase helps to control blood glucose levels. nih.gov Some of these compounds were found to inhibit the enzyme by as much as 99%. nih.gov

In a separate study, N-phenyl piperazine derivatives were evaluated for their α-amylase inhibitory potential through in silico molecular docking and in vitro assays. biomedpharmajournal.org The compounds P6, P7, and P22 showed strong docking scores, and compound P7 demonstrated robust inhibition of α-amylase. biomedpharmajournal.org Furthermore, sulfonyl piperazine derivatives have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), another target for antidiabetic drugs. nih.gov

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of piperazine derivatives. A series of diphenylalkyl piperazine derivatives were evaluated for their ability to inhibit lipid peroxidation. nih.gov The 4-hydroxyphenyl derivative 11 was found to be the most potent, with an IC₅₀ value of 0.32 microM, making it approximately five times more potent than alpha-tocopherol. nih.gov

Another study on novel piperazine derivatives found that compound PD-2 exhibited significant antioxidant activity with an IC₅₀ value of 2.396 μg/mL. nih.gov The antioxidant potential of LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol) was confirmed through electrochemical assays, and it was shown to ameliorate oxidative stress in preclinical models. nih.gov Additionally, 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have been screened for their antioxidant activity using various methods, with the presence of a hydroxyl group being crucial for their properties. researchgate.net

| Derivative Class | Key Finding | IC₅₀ Value | Reference |

| Diphenylalkyl piperazines | 4-hydroxyphenyl derivative 11 showed potent activity. | 0.32 microM | nih.gov |

| Novel piperazine derivatives | Compound PD-2 exhibited good antioxidant activity. | 2.396 μg/mL | nih.gov |

| LQFM212 | Demonstrated antioxidant potential in electrochemical assays. | N/A | nih.gov |

| 1-aryl/aralkyl piperazines | Hydroxyl group presence is essential for activity. | N/A | researchgate.net |

Antimalarial and Anti-HIV Applications

The piperazine scaffold has been utilized in the development of agents against infectious diseases like malaria and HIV.

Antimalarial Activity: In the search for new antimalarial drugs, a 1-(2,2-diphenylethyl)piperazine (B8342838) moiety was incorporated into a molecule to improve metabolic stability. nih.gov This led to the development of compounds with high potency against both chloroquine-resistant and sensitive strains of malaria. nih.gov More recently, a library of piperazine-tethered thiazole (B1198619) compounds was synthesized and screened for antiplasmodial activity, identifying compounds with significant antimalarial effects against the Plasmodium falciparum chloroquine-resistant Dd2 strain. mdpi.com

Anti-HIV Activity: A number of piperazine derivatives have been investigated as inhibitors of HIV-1. Patents have been filed for piperazine and piperidine derivatives that inhibit the interaction of the viral envelope protein gp120 with the CD4 receptor on host cells, a critical step in viral entry. google.com Other research has focused on piperazine derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, diarylpyrimidine derivatives bearing a piperazine sulfonyl group have been designed to improve potency against wild-type and resistant HIV-1 strains. nih.gov Additionally, some piperazine derivatives have been found to possess dual anti-PAF (platelet-activating factor) and anti-HIV-1 activity. researchgate.net The 2(S)-methyl piperazine moiety has been identified as a key pharmacophore for CCR5 affinity, a co-receptor involved in HIV entry. researchgate.net

Anthelmintic Effects

Derivatives of piperazine have a long-standing history in the treatment of helminth infections. Modern research continues to explore new variations to enhance efficacy and combat resistance. For instance, a series of newly synthesized 1,4-disubstituted piperazine derivatives demonstrated moderate to good anthelmintic activity against the earthworm species Phaeritima posthuma. researchgate.net In this study, compounds such as 2-(4-methylpiperazin-1-yl)-1-phenyldiazene, 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene, and 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene were identified as particularly potent when compared to the reference standard, piperazine citrate. researchgate.net

Further research into benzimidazole compounds incorporating a piperazine fragment at the C-2 position has shown promising results against Trichinella spiralis muscle larvae. mdpi.com One derivative, in particular, demonstrated a 92.7% reduction in parasite activity. mdpi.com The study highlighted that the linkage and the substituents on the phenylpiperazine moiety significantly influence the larvicidal effects. mdpi.com

| Compound ID | Structure/Description | Target Organism | Key Finding | Reference |

| 4a | 2-(4-methylpiperazin-1-yl)-1-phenyldiazene | Phaeritima posthuma | Potent anthelmintic activity. | researchgate.net |

| 4b | 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)diazene | Phaeritima posthuma | Potent anthelmintic activity. | researchgate.net |

| 4c | 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)diazene | Phaeritima posthuma | Potent anthelmintic activity. | researchgate.net |

| 7c | Benzimidazole with a piperazine fragment at C-2 | Trichinella spiralis | 92.7% reduction in parasite activity. | mdpi.com |

Antiarrhythmic Activity

A series of 1,4-disubstituted piperazine derivatives with α1-adrenolytic properties have been evaluated for their potential to correct cardiac arrhythmias. nih.gov Many of these compounds showed strong antiarrhythmic activity in both adrenaline-induced and ischemia-reperfusion models of arrhythmia in rats. The primary mechanism for this effect is believed to be related to their α1-adrenoceptor blocking properties. nih.gov

One compound from this series exhibited characteristics similar to the Class IA antiarrhythmic agent quinidine, suggesting it may also interact with cardiac sodium (Na+) and potassium (K+) channels. nih.gov Another promising compound, designated MH-79, displayed a strong antiarrhythmic effect without altering the electrocardiogram (ECG), indicating a potentially favorable safety profile. nih.gov

Investigation of Structure-Activity Relationships (SAR)